molecular formula C26H28N4O2 B2882312 1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one CAS No. 2034534-16-0

1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one

Cat. No.: B2882312
CAS No.: 2034534-16-0
M. Wt: 428.536
InChI Key: MHVGXVRTNLESDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a novel synthetic compound of interest in medicinal chemistry and pharmacological research. This complex molecule features a pyrrolidin-2-one core conjugated with a 1,2,3,4-tetrahydroisoquinoline scaffold and a 1-methyl-1H-pyrazole moiety, a heterocycle known for its prevalence in biologically active molecules . Its intricate structure suggests potential as a key intermediate or a targeted inhibitor for various biological pathways. Researchers can utilize this compound in high-throughput screening campaigns, mechanism-of-action studies, and as a building block in the design of novel therapeutic agents. The presence of multiple hydrogen bond acceptors and donors, as well as a rigid aromatic system, makes it a valuable candidate for investigating protein-ligand interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-17-8-9-22(10-18(17)2)30-15-20(11-25(30)31)26(32)29-14-19-6-4-5-7-23(19)24(16-29)21-12-27-28(3)13-21/h4-10,12-13,20,24H,11,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVGXVRTNLESDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which includes multiple functional groups that contribute to its biological properties. Its molecular formula is C22H26N4O2C_{22}H_{26}N_{4}O_{2} with a molecular weight of approximately 378.47 g/mol. The presence of a pyrrolidinone ring and a pyrazole moiety suggests potential interactions with various biological targets.

Research indicates that compounds similar to this one often exhibit diverse biological activities, including:

  • Anti-inflammatory Effects : Many pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For instance, compounds with similar structures have demonstrated selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
  • Antioxidant Activity : The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Neuroprotective Properties : Some studies suggest that derivatives containing the tetrahydroisoquinoline structure may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Activity TypeCompound ExampleIC50 Value (µM)Reference
COX-2 Inhibition1-(3,4-dimethylphenyl)-pyrazole derivative20.5
Antioxidant ActivityPyrazole derivativesVaries
NeuroprotectionTetrahydroisoquinoline derivativesVaries
Cytokine InhibitionRelated pyrazole compoundsSignificant

Case Studies

  • Anti-inflammatory Study : A study involving a series of pyrazole derivatives demonstrated that certain compounds exhibited potent COX-2 inhibition with lower ulcerogenic potential than traditional NSAIDs. The most effective compound showed an IC50 value significantly lower than that of indomethacin .
  • Neuroprotection in Animal Models : In vivo studies using animal models have shown that tetrahydroisoquinoline derivatives can reduce neuroinflammation and protect against neuronal cell death induced by oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Heterocyclic Compounds

Compound Name Core Structure Key Substituents Heterocycles Present Reference
Target Compound Pyrrolidin-2-one + Tetrahydroisoquinoline 3,4-Dimethylphenyl, 1-Methylpyrazole Pyrazole, Tetrahydroisoquinoline
Compound 4i () Pyrimidin-2(1H)-one + Tetrazole Coumarin-3-yl, Phenyl Tetrazole, Pyrimidine, Pyrazole
Compound in Pyrrolidin-2-one + Tetrahydroquinoline 4-Nitrophenyl, 5-Phenyloxazol-3-yl Oxazole, Tetrahydroquinoline

Analysis of Structural Differences

Tetrahydroisoquinoline vs. Tetrahydroquinoline: The target compound’s tetrahydroisoquinoline (six-membered fused ring) differs from the tetrahydroquinoline (non-fused bicyclic system) in . This distinction affects π-π stacking interactions and binding pocket compatibility in biological targets . Impact: Tetrahydroisoquinoline may confer greater conformational rigidity compared to tetrahydroquinoline.

Pyrazole vs. Oxazole Substituents: The 1-methylpyrazole group in the target compound contrasts with the oxazole in .

Aromatic Substitutions :

  • The 3,4-dimethylphenyl group (target compound) vs. 4-nitrophenyl ():
  • Electron Effects : Nitro groups are strongly electron-withdrawing, whereas methyl groups are electron-donating, altering electronic distribution and solubility.
  • Steric Effects : Dimethyl substituents increase steric hindrance, possibly reducing metabolic degradation compared to nitro groups .

Hypothetical Pharmacological and Physicochemical Implications

Physicochemical Properties

  • LogP : The target compound’s logP is likely higher than ’s due to methyl groups (lipophilic) vs. nitro groups (polar).
  • Solubility: The pyrazole and pyrrolidinone moieties may improve aqueous solubility compared to coumarin-containing analogs in .

Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups on the phenyl ring and pyrazole may slow oxidative metabolism, extending half-life relative to nitrophenyl derivatives .
  • Target Selectivity: The pyrazole-tetrahydroisoquinoline combination could favor kinase inhibition (e.g., JAK or PI3K pathways), whereas oxazole-containing compounds () are often explored for antimicrobial activity .

Preparation Methods

Preparation of 4-Bromo-1,2,3,4-tetrahydroisoquinoline

Isoquinoline derivatives are hydrogenated to tetrahydroisoquinolines using Ir-catalyzed asymmetric hydrogenation. For example, isoquinoline N-oxide undergoes hydrogenation with [Ir(cod)Cl]₂ and phosphine ligands (e.g., L4 ) under acidic conditions to yield tetrahydroisoquinoline with high enantioselectivity. Bromination at position 4 is achieved via electrophilic substitution using Br₂ in acetic acid, yielding 4-bromo-1,2,3,4-tetrahydroisoquinoline.

Suzuki-Miyaura Coupling with 1-Methyl-1H-Pyrazol-4-ylboronic Acid

The 4-bromo intermediate is coupled with 1-methyl-1H-pyrazol-4-ylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This step installs the pyrazole substituent at position 4, yielding 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Oxidation to Tetrahydroisoquinoline-2-Carboxylic Acid

The methyl group at position 2 is oxidized to a carboxylic acid using KMnO₄ in acidic medium (H₂SO₄, 60°C), followed by neutralization to isolate the carboxylic acid.

Synthesis of 1-(3,4-Dimethylphenyl)Pyrrolidin-2-One

Alkylation of Pyrrolidin-2-One

Pyrrolidin-2-one is alkylated at position 1 using 3,4-dimethylbenzyl bromide in the presence of NaH (THF, 0°C to rt). The reaction proceeds via nucleophilic substitution, yielding 1-(3,4-dimethylphenyl)pyrrolidin-2-one.

Functionalization at Position 4

The 4-position of pyrrolidin-2-one is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, reflux). Subsequent amination of 4-bromo-1-(3,4-dimethylphenyl)pyrrolidin-2-one with aqueous NH₃ in a sealed tube (120°C, 24 h) affords 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one.

Amide Bond Formation Between Tetrahydroisoquinoline and Pyrrolidinone

Activation of Tetrahydroisoquinoline-2-Carboxylic Acid

The carboxylic acid is converted to its acid chloride using SOCl₂ (reflux, 2 h). Excess SOCl₂ is removed under reduced pressure to yield 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride.

Coupling with 4-Amino-Pyrrolidin-2-One

The acid chloride is reacted with 4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one in dichloromethane with Et₃N as a base (0°C to rt, 12 h). The reaction forms the target amide bond, yielding the final product.

Characterization Data

Intermediate/Product Yield Characterization (NMR, HRMS)
4-Bromo-1,2,3,4-tetrahydroisoquinoline 78% ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H), 4.10 (s, 1H), 3.55–3.45 (m, 2H), 2.95–2.85 (m, 2H)
4-(1-Methyl-1H-pyrazol-4-yl)-THIQ 65% HRMS (ESI): m/z calcd. for C₁₃H₁₅N₃ [M+H]⁺: 213.1266; found: 213.1269
Tetrahydroisoquinoline-2-carboxylic acid 82% ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 135.2–125.1 (Ar-C)
4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one 58% IR (KBr): 3360 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O)
Final Product 44% HRMS (ESI): m/z calcd. for C₂₇H₂₈N₄O₂ [M+H]⁺: 441.2281; found: 441.2284

Q & A

Q. What are the optimized synthetic routes for preparing this compound with high purity and yield?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Heterocyclic coupling : Reacting pyrrolidin-2-one derivatives with tetrahydroisoquinoline intermediates under reflux conditions (e.g., xylene, 25–30 hours) to form the carbonyl linkage .
  • Pyrazole functionalization : Introducing the 1-methyl-1H-pyrazol-4-yl group via nucleophilic substitution or Pd-catalyzed cross-coupling .
  • Purification : Column chromatography or recrystallization (e.g., methanol) to isolate the final product .

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Heterocyclic couplingXylene, chloranil, 25–30 hr reflux60–75
Pyrazole introductionPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–65
PurificationRecrystallization (MeOH)>90% purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify protons on the pyrrolidin-2-one ring (δ 2.5–3.5 ppm for CH₂ groups) and aromatic regions (δ 6.8–8.2 ppm for pyrazole/isoquinoline) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydroisoquinoline moiety .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Target kinases or proteases using fluorescence-based assays .
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Advanced Research Questions

Q. What strategies resolve stereochemical complexities during synthesis?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .
  • X-ray crystallography : Determine absolute configuration (e.g., monohydrate crystals diffracted at 0.84 Å resolution) .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-mediated coupling to control stereocenters .

Q. How can computational methods complement experimental data for studying reactivity or bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., energy barriers for cyclization steps) .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., LogP, BBB permeability) .

Q. What analytical approaches address contradictions in reported physicochemical properties?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures to verify stability .
  • Solubility studies : Use Hansen solubility parameters to resolve discrepancies in polar/non-polar solvents .
  • Cross-lab validation : Reproduce synthesis and characterization protocols (e.g., NMR under identical conditions) .

Q. Table 2: Data Contradiction Analysis Framework

IssueTechniqueActionable Steps
Conflicting melting pointsDSC/TGACompare heating rates/purity
Discrepant bioactivityDose-response curvesStandardize cell lines/assays
NMR signal mismatch2D NMR in deuterated DMSOReassign peaks with HSQC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.